2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid
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Overview
Description
2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a propanoic acid moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the propanoic acid group through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica chloride or ammonium 12-molybdophosphate can be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives .
Scientific Research Applications
2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
2,4-Disubstituted thiazoles: Exhibits a range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid is unique due to its combination of a thiazole ring with a piperidine ring and a propanoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-8(14(18)19)11-4-6-16(7-5-11)13(17)12-9(2)15-10(3)20-12/h8,11H,4-7H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABEIOXUSULHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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